Verbutin

Beschreibung

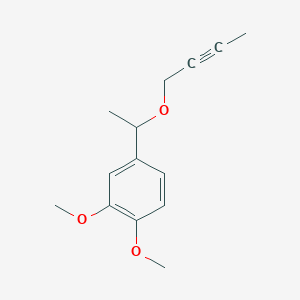

Structure

3D Structure

Eigenschaften

CAS-Nummer |

185676-84-0 |

|---|---|

Molekularformel |

C14H18O3 |

Molekulargewicht |

234.29 g/mol |

IUPAC-Name |

4-(1-but-2-ynoxyethyl)-1,2-dimethoxybenzene |

InChI |

InChI=1S/C14H18O3/c1-5-6-9-17-11(2)12-7-8-13(15-3)14(10-12)16-4/h7-8,10-11H,9H2,1-4H3 |

InChI-Schlüssel |

LABQLTFAPITERI-UHFFFAOYSA-N |

SMILES |

CC#CCOC(C)C1=CC(=C(C=C1)OC)OC |

Kanonische SMILES |

CC#CCOC(C)C1=CC(=C(C=C1)OC)OC |

Löslichkeit |

4.27e-06 M |

Synonyme |

Benzene, 4-1-(2-butynyloxy)ethyl-1,2-dimethoxy- |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Audience: Researchers, scientists, and drug development professionals.

An In-depth Technical Guide to the Mechanism of Action of Bupropion

Abstract

Bupropion is an atypical antidepressant and smoking cessation aid distinguished by its unique pharmacological profile. Primarily, it functions as a norepinephrine-dopamine reuptake inhibitor (NDRI), setting it apart from the more common serotonin-selective antidepressants.[1][2] Its therapeutic effects are also attributed to its active metabolites, which are present in significant concentrations and contribute to its overall activity.[3][4][5] Furthermore, bupropion acts as a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs), a mechanism believed to be crucial for its efficacy in smoking cessation.[3][6][7] This guide provides a detailed technical examination of bupropion's mechanisms, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Pharmacological Mechanism: Dual Reuptake Inhibition

The principal mechanism of bupropion is the inhibition of the norepinephrine transporter (NET) and the dopamine transporter (DAT).[1][8][9] This action decreases the clearance of norepinephrine (NE) and dopamine (DA) from the synaptic cleft, thereby enhancing noradrenergic and dopaminergic neurotransmission.[6][7] Unlike many other antidepressants, bupropion has negligible effects on the serotonin transporter (SERT) and does not bind directly to postsynaptic receptors for serotonin, histamine, or acetylcholine.[1][7] Its effects on dopamine reuptake in humans are considered relatively modest.[3][6]

Metabolism and Active Metabolites

Bupropion is extensively metabolized in the liver, primarily by the CYP2B6 enzyme, into three major active metabolites: hydroxybupropion, threohydrobupropion, and erythrohydrobupropion.[8][10][11] These metabolites are pharmacologically active and are present in the plasma at substantially higher concentrations than the parent drug, making bupropion a prodrug for these compounds.[3][12] Hydroxybupropion, in particular, is a more potent inhibitor of NET than bupropion itself and is largely responsible for the drug's noradrenergic effects.[4][5]

Quantitative Data: Transporter Binding Affinities

The affinity of bupropion and its metabolites for the monoamine transporters is a key determinant of their pharmacological activity. The following table summarizes their inhibition constants (IC₅₀), which represent the concentration required to inhibit 50% of transporter activity.

| Compound | DAT Inhibition (IC₅₀, nM) | NET Inhibition (IC₅₀, nM) | SERT Inhibition (IC₅₀, nM) |

| Bupropion | 305 - 526 | 1970 - 3715 | >10,000 |

| Hydroxybupropion | ~2000 | ~1000 | >10,000 |

| Threohydrobupropion | ~400 | ~10,000 | >10,000 |

| Erythrohydrobupropion | ~900 | ~10,000 | >10,000 |

| [Data synthesized from multiple in vitro studies in rat brain synaptosomes. Actual values may vary based on experimental conditions and species.][1][13] |

Secondary Mechanism: Nicotinic Receptor Antagonism

Bupropion and its metabolites also function as non-competitive antagonists of several neuronal nicotinic acetylcholine receptors (nAChRs).[3][7] This action is thought to disrupt the reinforcing effects of nicotine by blocking its ability to stimulate dopamine release in the brain's reward pathways. This nAChR antagonism is a critical component of bupropion's efficacy as a smoking cessation therapy.[8]

Experimental Protocols for Mechanistic Elucidation

The characterization of bupropion's mechanism of action relies on a combination of in vitro and in vivo experimental techniques.

In Vitro Radioligand Binding & Uptake Inhibition Assays

These assays are fundamental for determining a compound's affinity for and ability to block transporters.

Methodology:

-

Synaptosome Preparation: A specific brain region rich in the target transporter (e.g., striatum for DAT, hippocampus for NET) is dissected from rodent brains. The tissue is homogenized in a buffered sucrose solution and subjected to differential centrifugation to isolate synaptosomes (resealed presynaptic nerve terminals).

-

Uptake Inhibition Assay: Synaptosomes are incubated with a radiolabeled substrate (e.g., [³H]dopamine or [³H]norepinephrine) in the presence of varying concentrations of the test compound (bupropion or its metabolites).

-

Termination and Measurement: The uptake reaction is terminated by rapid filtration, separating the synaptosomes from the assay medium. The radioactivity trapped within the synaptosomes is then quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that produces 50% inhibition of substrate uptake (IC₅₀) is calculated by fitting the data to a dose-response curve.

In Vivo Microdialysis

This technique measures neurotransmitter concentrations in the extracellular fluid of living animals, providing direct evidence of a drug's effect on synaptic levels.

Methodology:

-

Probe Implantation: Under anesthesia, a microdialysis probe is stereotactically implanted into a target brain region (e.g., nucleus accumbens or prefrontal cortex) of a freely moving rat.

-

Perfusion and Equilibration: The probe is perfused with artificial cerebrospinal fluid (aCSF). An equilibration period allows the tissue to recover and baseline neurotransmitter levels to stabilize.

-

Sample Collection: Extracellular neurotransmitters diffuse across the probe's semipermeable membrane into the flowing aCSF. The resulting fluid (dialysate) is collected at timed intervals.

-

Drug Administration: Bupropion or a vehicle control is administered systemically (e.g., via intraperitoneal injection).

-

Neurochemical Analysis: The concentration of dopamine and norepinephrine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED). The results show the percentage change from baseline levels following drug administration.[1][4]

Downstream Signaling Pathways

By increasing synaptic concentrations of dopamine and norepinephrine, bupropion triggers downstream signaling cascades that are believed to mediate its long-term therapeutic effects.

Dopaminergic Signaling Cascade

Increased dopamine in regions like the prefrontal cortex and nucleus accumbens activates postsynaptic dopamine receptors. Activation of D1-family receptors stimulates adenylyl cyclase (AC), leading to increased cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which modulates gene expression related to neuroplasticity.

Noradrenergic Signaling Cascade

Similarly, elevated norepinephrine levels activate postsynaptic β-adrenergic receptors. This also stimulates the adenylyl cyclase/cAMP/PKA pathway, contributing to the regulation of gene expression and neuronal function. This pathway is a common target for many antidepressant medications, and its modulation by bupropion is considered central to its antidepressant activity.[4][5]

Conclusion

The mechanism of action of bupropion is multifaceted, defined by its primary role as a norepinephrine and dopamine reuptake inhibitor and its secondary function as a nicotinic acetylcholine receptor antagonist.[1][3][7] Its pharmacological activity is significantly influenced by its three major active metabolites, which are present at higher concentrations than the parent drug.[12] This unique combination of noradrenergic, dopaminergic, and anti-nicotinic effects underlies its efficacy in treating major depressive disorder and as a first-line agent for smoking cessation, while also explaining its distinct side-effect profile, which notably lacks the sexual dysfunction and weight gain associated with serotonergic agents.[1][2]

References

- 1. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Bupropion - Wikipedia [en.wikipedia.org]

- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 5. Bupropion: a review of its mechanism of antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 7. psychscenehub.com [psychscenehub.com]

- 8. Bupropion - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Bupropion | C13H18ClNO | CID 444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Bupropion: pharmacology and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ClinPGx [clinpgx.org]

- 12. ricardinis.pt [ricardinis.pt]

- 13. Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Bupropion: A Technical Guide to its Dual Inhibition of Dopamine and Norepinephrine Reuptake

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bupropion is an atypical antidepressant with a unique pharmacological profile, primarily acting as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2][3][4][5] Unlike many other antidepressants, it has no clinically significant effects on the serotonin system.[6] This distinct mechanism of action contributes to its particular therapeutic efficacy and side-effect profile. This technical guide provides an in-depth examination of bupropion's core effects on the dopamine transporter (DAT) and the norepinephrine transporter (NET), presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes.

Quantitative Analysis of Bupropion's Transporter Affinity and Potency

Bupropion and its primary active metabolite, hydroxybupropion, exhibit inhibitory activity at both DAT and NET. The following tables summarize the in vitro binding affinities (Ki) and reuptake inhibition potencies (IC50) of bupropion and its metabolites for the human dopamine and norepinephrine transporters.

Table 1: Binding Affinity (Ki) of Bupropion and Metabolites for Dopamine and Norepinephrine Transporters

| Compound | Dopamine Transporter (DAT) Ki (nM) | Norepinephrine Transporter (NET) Ki (nM) |

| Bupropion | 526 | 1960 |

| Hydroxybupropion | 449 | 26 |

| Threohydrobupropion | 412 | 148 |

| Erythrohydrobupropion | >10,000 | 1030 |

Data compiled from various in vitro studies.

Table 2: Reuptake Inhibition (IC50) of Bupropion and Metabolites at Dopamine and Norepinephrine Transporters

| Compound | Dopamine Transporter (DAT) IC50 (nM) | Norepinephrine Transporter (NET) IC50 (nM) |

| Bupropion | 1320 | 2900 |

| Hydroxybupropion | 860 | 420 |

| Threohydrobupropion | 1960 | 780 |

| Erythrohydrobupropion | >10,000 | 4580 |

Data compiled from various in vitro studies.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of bupropion with dopamine and norepinephrine transporters.

Radioligand Binding Assay for DAT and NET

This protocol outlines the determination of the binding affinity (Ki) of bupropion and its metabolites for DAT and NET using a competitive radioligand binding assay.

a. Materials:

-

HEK293 cells stably expressing human DAT or NET.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Radioligand for DAT (e.g., [³H]WIN 35,428) and NET (e.g., [³H]nisoxetine).

-

Unlabeled bupropion and its metabolites.

-

Scintillation fluid and a scintillation counter.

-

Glass fiber filters.

-

Filtration apparatus.

b. Cell Preparation:

-

Culture HEK293-hDAT and HEK293-hNET cells to confluency in appropriate culture vessels.

-

Harvest the cells and prepare cell membranes by homogenization in ice-cold assay buffer followed by centrifugation to pellet the membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a standard protein assay (e.g., BCA assay).

c. Assay Procedure:

-

In a 96-well plate, add a constant concentration of the appropriate radioligand to each well.

-

Add varying concentrations of the unlabeled test compound (bupropion or its metabolites) to the wells. For determination of non-specific binding, add a high concentration of a known potent inhibitor (e.g., GBR 12909 for DAT, desipramine for NET).

-

Add the prepared cell membranes to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

d. Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Reuptake Inhibition Assay

This protocol describes the measurement of the functional potency (IC50) of bupropion and its metabolites in inhibiting dopamine and norepinephrine reuptake into synaptosomes or transporter-expressing cells.

a. Materials:

-

Rat striatal or cortical tissue for synaptosome preparation, or HEK293 cells expressing hDAT or hNET.

-

Sucrose buffer for synaptosome preparation (e.g., 0.32 M sucrose, 5 mM HEPES, pH 7.4).

-

Krebs-Ringer-HEPES (KRH) buffer (e.g., 125 mM NaCl, 5 mM KCl, 1.2 mM MgSO4, 1.2 mM CaCl2, 1.5 mM KH2PO4, 25 mM HEPES, 10 mM glucose, pH 7.4).

-

Radiolabeled neurotransmitter: [³H]dopamine or [³H]norepinephrine.

-

Unlabeled bupropion and its metabolites.

-

Selective uptake inhibitors for defining non-specific uptake (e.g., nomifensine for DAT, desipramine for NET).

-

Scintillation counter and fluid.

-

Filtration apparatus and glass fiber filters.

b. Synaptosome Preparation (if applicable):

-

Dissect the desired brain region (e.g., striatum for DAT, cortex for NET) in ice-cold sucrose buffer.

-

Homogenize the tissue in sucrose buffer using a Dounce homogenizer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomes.

-

Resuspend the synaptosomal pellet in KRH buffer.

c. Assay Procedure:

-

Pre-incubate the synaptosomes or cells with varying concentrations of bupropion or its metabolites in KRH buffer for a short period (e.g., 10-15 minutes) at 37°C.

-

Initiate the uptake reaction by adding the radiolabeled neurotransmitter ([³H]dopamine or [³H]norepinephrine) at a concentration close to its Km value.

-

Allow the uptake to proceed for a short, linear time period (e.g., 5-10 minutes).

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold KRH buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

d. Data Analysis:

-

Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a selective inhibitor) from the total uptake.

-

Calculate the percentage of inhibition of specific uptake at each concentration of the test compound.

-

Plot the percent inhibition against the log of the test compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Visualizations of Core Mechanisms

The following diagrams, generated using the DOT language, illustrate key aspects of bupropion's mechanism of action.

References

- 1. benchchem.com [benchchem.com]

- 2. Bupropion - Wikipedia [en.wikipedia.org]

- 3. Bupropion - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 5. ricardinis.pt [ricardinis.pt]

- 6. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and Chemical Structure of Bupropion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bupropion is a widely prescribed atypical antidepressant and smoking cessation aid, distinguished by its unique mechanism of action as a norepinephrine-dopamine reuptake inhibitor (NDRI). This technical guide provides an in-depth exploration of the synthesis and chemical structure of bupropion. It details both traditional and modern, greener synthetic methodologies, presenting key experimental protocols and quantitative data. The chemical structure, stereochemistry, and spectroscopic properties are thoroughly examined. Furthermore, this guide illustrates the primary signaling pathway associated with its therapeutic effects and outlines a general experimental workflow for its synthesis, employing standardized visualization formats for clarity and comprehension by a scientific audience.

Chemical Structure and Properties

Bupropion, chemically known as (±)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one, is an aromatic ketone belonging to the class of substituted cathinones.[1][2] Its structure features a propiophenone core with a tert-butylamino group at the α-position and a chlorine atom at the meta-position of the phenyl ring.[1] Bupropion is a chiral molecule and is clinically used as a racemic mixture.[2]

IUPAC Name: 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one[1]

Molecular Formula: C₁₃H₁₈ClNO[1]

Molecular Weight: 239.74 g/mol [1]

The hydrochloride salt, bupropion hydrochloride (C₁₃H₁₉Cl₂NO), is the form in which the drug is typically administered.[3] It is a white, crystalline powder that is highly soluble in water.[4]

Stereochemistry

Bupropion possesses a single stereocenter at the C2 carbon of the propan-1-one chain, leading to the existence of two enantiomers: (S)-bupropion and (R)-bupropion. The commercially available formulations contain the racemic mixture of these enantiomers.[5]

Synthesis of Bupropion

The synthesis of bupropion has evolved from traditional methods employing hazardous reagents to more sustainable and safer "green" chemistry approaches. The core synthetic strategy typically involves the α-bromination of a propiophenone derivative followed by nucleophilic substitution with tert-butylamine.

Traditional Synthesis

A common synthetic route starts with 3-chloropropiophenone. This starting material is first subjected to α-bromination using elemental bromine in a suitable solvent like dichloromethane to yield 2-bromo-1-(3-chlorophenyl)propan-1-one.[6][7] This intermediate is then reacted with tert-butylamine in a solvent such as acetonitrile to produce the bupropion free base.[7] The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.[7] A one-pot synthesis following this general scheme has been described, offering high purity and yields of 75-85% in a short reaction time.[8]

Greener Synthetic Approaches

Concerns over the use of toxic and corrosive reagents like elemental bromine and hazardous solvents such as dichloromethane and N-methylpyrrolidinone (NMP) have driven the development of greener synthetic alternatives.[9][10] These improved methods focus on substituting hazardous chemicals with more benign alternatives.

Key improvements in greener syntheses include:

-

Brominating Agents: Replacing elemental bromine with N-bromosuccinimide (NBS) or polymer-bound pyridinium tribromide.[7][9][11]

-

Solvents: Substituting NMP and dichloromethane with greener solvents like Cyrene and ethyl acetate.[9][12]

-

Extraction: Using 1 M hydrochloric acid and ethyl acetate for extraction instead of concentrated HCl and diethyl ether.[9][12]

These modifications have been shown to significantly reduce waste and improve the safety profile of the synthesis.[9][12] Flow chemistry techniques have also been successfully applied to the synthesis of bupropion, offering enhanced heat and mass transfer, reduced reaction times, and purer products.[13][14] A telescoped flow process has been reported to afford bupropion hydrochloride in a 69% overall yield with improved process mass intensity.[14]

Experimental Protocol: A Greener Synthesis of Bupropion Hydrochloride

The following protocol is adapted from a greener synthesis method.[12]

Step 1: α-Bromination of 3-Chloropropiophenone

-

To a solution of 3-chloropropiophenone in ethyl acetate, add N-bromosuccinimide (NBS) and a catalytic amount of p-toluenesulfonic acid (p-TSA).

-

Heat the mixture at 55-60 °C and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromo-1-(3-chlorophenyl)propan-1-one intermediate.

Step 2: Amination and Salt Formation

-

Dissolve the crude intermediate in Cyrene.

-

Add tert-butylamine to the solution and stir at 55-60 °C for approximately 20 minutes.[12]

-

After cooling, dissolve the mixture in ethyl acetate and wash successively with water.[12]

-

To the organic layer, add 1 M hydrochloric acid and stir.[12]

-

Separate the aqueous layer and concentrate it under reduced pressure to yield an orange-brown paste.[12]

-

Recrystallize the residue from isopropanol to obtain bupropion hydrochloride as a white solid. An average yield of 68% has been reported for this greener procedure.[12]

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and properties of bupropion.

Table 1: Comparison of Traditional vs. Greener Synthesis Yields

| Synthesis Method | Key Reagents | Solvent System | Overall Yield | Reference |

| Traditional (One-Pot) | Br₂, t-BuNH₂ | CH₂Cl₂, NMP | 75-85% | [8] |

| Greener (Batch) | NBS, p-TSA, t-BuNH₂ | Ethyl Acetate, Cyrene | ~68% | [12] |

| Greener (Flow) | Polymer-bound Pyridinium Tribromide, t-BuNH₂ | Acetonitrile/DMSO | 69% | [14] |

Table 2: Spectroscopic Data for Bupropion Hydrochloride

| Spectroscopic Technique | Key Peaks/Signals | Reference |

| ¹H NMR (D₂O) | Signals observed in the aromatic region (7.5-8.0 ppm), a quartet around 5.2 ppm, and signals for the methyl and tert-butyl groups between 1.0-1.7 ppm. | [15] |

| ¹³C NMR (CDCl₃) | Carbonyl carbon signal around 200.7 ppm, aromatic carbons between 126.2-138.3 ppm, and aliphatic carbons for the tert-butyl and methyl groups. | [6] |

| IR (KBr) | Characteristic peaks for C=O stretch (~1682-1701 cm⁻¹), N-H bend, and aromatic C-H stretches. | [6] |

| Mass Spectrometry (EI-MS) | Molecular ion peak and characteristic fragmentation patterns. | [15] |

Note: Specific chemical shifts and peak positions can vary slightly depending on the solvent and instrument used.

Mechanism of Action and Signaling Pathway

Bupropion's antidepressant and smoking cessation effects are primarily attributed to its action as a norepinephrine-dopamine reuptake inhibitor (NDRI).[16][17] It weakly inhibits the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to increased concentrations of these neurotransmitters in the synaptic cleft.[16][18] This enhancement of noradrenergic and dopaminergic signaling is believed to mediate its therapeutic effects.[16] Unlike many other antidepressants, bupropion has minimal effects on the serotonin system.[17][19]

In addition to its NDRI activity, bupropion also functions as a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs), which is thought to contribute to its efficacy as a smoking cessation aid by reducing the rewarding effects of nicotine.[16][17]

Caption: Mechanism of action of bupropion as a norepinephrine-dopamine reuptake inhibitor.

Experimental Workflow

The synthesis of bupropion, from starting materials to the final purified product, follows a logical sequence of chemical transformations and purification steps. The workflow diagram below illustrates a generalized process.

Caption: Generalized experimental workflow for the synthesis of bupropion hydrochloride.

Conclusion

The synthesis of bupropion has been significantly refined since its inception, with modern methods emphasizing safety, sustainability, and efficiency. Its well-characterized chemical structure and unique pharmacological profile as an NDRI continue to make it a valuable therapeutic agent. This guide provides a comprehensive overview for professionals in the field, summarizing the essential chemical and procedural knowledge surrounding this important pharmaceutical compound. Further research into enantioselective syntheses and the development of novel analogs remains an active area of investigation in medicinal chemistry.

References

- 1. Bupropion | C13H18ClNO | CID 444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bupropion - Wikipedia [en.wikipedia.org]

- 3. Bupropion Hydrochloride | C13H19Cl2NO | CID 62884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. (S)-Bupropion | C13H18ClNO | CID 667684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis, Screening and Pharmacokinetic Evaluation of Potential Prodrugs of Bupropion. Part One: In Vitro Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.bg.ac.rs [chem.bg.ac.rs]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A greener synthesis of the antidepressant bupropion hydrochloride - White Rose Research Online [eprints.whiterose.ac.uk]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchspace.csir.co.za [researchspace.csir.co.za]

- 15. swgdrug.org [swgdrug.org]

- 16. shanghaiarchivesofpsychiatry.org [shanghaiarchivesofpsychiatry.org]

- 17. What is the mechanism of Bupropion Hydrochloride? [synapse.patsnap.com]

- 18. researchgate.net [researchgate.net]

- 19. droracle.ai [droracle.ai]

The In Vivo Journey of Bupropion: A Technical Guide to its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bupropion, a widely prescribed antidepressant and smoking cessation aid, exhibits a complex in vivo profile characterized by extensive metabolism and the formation of several pharmacologically active metabolites. Understanding the pharmacokinetics (PK) and metabolic fate of bupropion is critical for optimizing its therapeutic efficacy and ensuring patient safety. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of bupropion, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Pharmacokinetics of Bupropion and its Active Metabolites

Following oral administration, bupropion is rapidly absorbed and extensively metabolized, primarily in the liver.[1][2] Less than 1% of the administered dose is excreted unchanged in the urine.[1][3] The pharmacological activity of bupropion is attributed not only to the parent drug but also to its three major active metabolites: hydroxybupropion, threohydrobupropion, and erythrohydrobupropion.[4][5] These metabolites often circulate at higher plasma concentrations than bupropion itself.[4]

Table 1: Pharmacokinetic Parameters of Bupropion and its Major Metabolites in Healthy Adult Humans (Single Oral Dose)

| Analyte | Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋∞ (ng·h/mL) | t½ (h) | Reference |

| Bupropion | 200 | 133 ± 42 | 1.5 ± 0.5 | 1060 ± 310 | 9.8 ± 2.5 | [5] |

| Hydroxybupropion | 200 | 567 ± 153 | 4.8 ± 1.5 | 10900 ± 2800 | 22.2 ± 5.6 | [5] |

| Threohydrobupropion | 200 | 315 ± 96 | 3.8 ± 1.6 | 2540 ± 820 | 19.8 ± 5.1 | [5] |

| Erythrohydrobupropion | 200 | 73 ± 29 | 4.0 ± 1.8 | 1960 ± 620 | 26.8 ± 7.7 | [5] |

| Bupropion (XL) | 300 | ~50-100 | ~5 | N/A | 21 ± 9 | [6] |

Data are presented as mean ± standard deviation where available. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋∞: Area under the plasma concentration-time curve from time zero to infinity; t½: Elimination half-life; XL: Extended Release.

Table 2: Protein Binding and Volume of Distribution

| Compound | Protein Binding (%) | Volume of Distribution (Vd) | Reference |

| Bupropion | 84 | ~19-47 L/kg | [4][7] |

| Hydroxybupropion | 77 | N/A | [4] |

| Threohydrobupropion | 42 | N/A | [4] |

Metabolism of Bupropion

Bupropion undergoes extensive Phase I and Phase II metabolism. The primary metabolic pathways are hydroxylation and reduction, followed by glucuronidation of the resulting metabolites.

Phase I Metabolism

The initial metabolic transformations of bupropion are primarily catalyzed by cytochrome P450 (CYP) enzymes and carbonyl reductases.

-

Hydroxylation: The major metabolic pathway is the hydroxylation of the tert-butyl group of bupropion to form hydroxybupropion . This reaction is almost exclusively mediated by the cytochrome P450 2B6 (CYP2B6) isoenzyme in the liver.[1][3][8] In fact, bupropion hydroxylation is a widely used in vitro and in vivo probe for assessing CYP2B6 activity.[1][9]

-

Reduction: The ketone group of bupropion is reduced to form the amino alcohol isomers threohydrobupropion and erythrohydrobupropion . This reduction is catalyzed by various carbonyl reductases , including 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) and aldo-keto reductases (AKRs) in the liver and intestines.[10][11][12]

Phase II Metabolism

The primary Phase I metabolites of bupropion undergo further conjugation with glucuronic acid, a process known as glucuronidation, which facilitates their excretion. This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes.

-

Hydroxybupropion Glucuronidation: The main enzyme responsible for the glucuronidation of hydroxybupropion is UGT2B7 , with a minor contribution from UGT2B4.[10][13]

-

Threohydrobupropion and Erythrohydrobupropion Glucuronidation: UGT2B7 is also the predominant enzyme in the formation of erythrohydrobupropion glucuronide.[10][13] The glucuronidation of threohydrobupropion is primarily catalyzed by UGT1A9 , with minor roles for other UGTs.[10][13]

The following diagram illustrates the primary metabolic pathways of bupropion.

Experimental Protocols

The quantification of bupropion and its metabolites in biological matrices is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.

Protocol 1: Quantification of Bupropion and its Metabolites in Human Plasma using LC-MS/MS

This protocol outlines a typical method for the simultaneous determination of bupropion, hydroxybupropion, threohydrobupropion, and erythrohydrobupropion in human plasma.

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

To 100 µL of human plasma, add an internal standard solution (e.g., deuterium-labeled bupropion and metabolites).

-

Acidify the sample with formic acid.

-

Perform solid-phase extraction using a suitable sorbent (e.g., Oasis HLB).

-

Wash the cartridge to remove interferences.

-

Elute the analytes with an organic solvent (e.g., methanol or a mixture of methylene chloride and isopropanol).[10]

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.[10]

2. LC-MS/MS Analysis

-

Chromatographic System: A high-performance or ultra-high-performance liquid chromatography (UPLC) system.

-

Column: A reversed-phase column (e.g., C18 or Phenyl).[4][5]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).[5][10]

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.

The following diagram illustrates a typical experimental workflow for a clinical pharmacokinetic study of bupropion.

Conclusion

The in vivo disposition of bupropion is a complex interplay of absorption, distribution, and extensive metabolism, leading to the formation of multiple active metabolites that significantly contribute to its overall pharmacological effect. The primary metabolic pathways involve CYP2B6-mediated hydroxylation and carbonyl reductase-mediated reduction, followed by UGT-catalyzed glucuronidation. Detailed pharmacokinetic studies, employing robust analytical methods such as LC-MS/MS, are essential for characterizing the in vivo behavior of bupropion and its metabolites. This knowledge is fundamental for guiding drug development, optimizing dosing regimens, and understanding potential drug-drug interactions and sources of inter-individual variability in patient response.

References

- 1. researchgate.net [researchgate.net]

- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 3. Stereoselective Glucuronidation of Bupropion Metabolites In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. archives.ijper.org [archives.ijper.org]

- 5. HPLC assay for bupropion and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jneonatalsurg.com [jneonatalsurg.com]

- 7. ovid.com [ovid.com]

- 8. Sensitive, selective and rapid determination of bupropion and its major active metabolite, hydroxybupropion, in human plasma by LC-MS/MS: application to a bioequivalence study in healthy Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. academic.oup.com [academic.oup.com]

- 11. complexgenerics.org [complexgenerics.org]

- 12. Metabolism of Bupropion by Carbonyl Reductases in Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ClinPGx [clinpgx.org]

A Technical Guide to the Neuropharmacology of Bupropion and Its Active Metabolites

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bupropion is an atypical antidepressant and smoking cessation aid with a unique neuropharmacological profile that distinguishes it from other antidepressants like selective serotonin reuptake inhibitors (SSRIs).[1] Its clinical efficacy is not solely attributable to the parent compound but is significantly influenced by its three major, pharmacologically active metabolites: hydroxybupropion, threohydrobupropion, and erythrohydrobupropion.[2] This document provides an in-depth technical overview of the neuropharmacology of bupropion and these metabolites, focusing on their mechanisms of action, pharmacokinetic properties, and potencies at key molecular targets. Detailed experimental protocols for assays crucial to understanding their activity are provided, alongside graphical representations of metabolic and signaling pathways.

Core Mechanism of Action

The therapeutic effects of bupropion are primarily mediated through two distinct mechanisms: inhibition of monoamine transporters and antagonism of nicotinic acetylcholine receptors (nAChRs).

Norepinephrine-Dopamine Reuptake Inhibition (NDRI)

Bupropion and its metabolites function as inhibitors of the norepinephrine transporter (NET) and the dopamine transporter (DAT).[1] By blocking these transporters, they decrease the reuptake of norepinephrine and dopamine from the synaptic cleft, leading to an increase in the extracellular concentrations of these neurotransmitters.[3] This enhanced noradrenergic and dopaminergic activity in brain regions like the prefrontal cortex is believed to be central to its antidepressant effects.[3] Unlike stimulant medications, bupropion achieves this without inducing large-scale neurotransmitter release.[4] Notably, positron emission tomography (PET) studies in humans show that bupropion and its metabolites result in a relatively modest occupancy of DAT, typically in the range of 14-26% at clinical doses.[5] The clinical effects are considered more consistent with its noradrenergic activity, potentially due to the high circulating levels and NET affinity of its metabolite, hydroxybupropion.[5] The serotonergic system is not significantly affected, which accounts for the absence of side effects commonly associated with SSRIs, such as sexual dysfunction and weight gain.[6]

Nicotinic Acetylcholine Receptor (nAChR) Antagonism

Bupropion and its metabolites also act as non-competitive antagonists of several neuronal nAChR subtypes, including α4β2, α3β2, α3β4, and α7.[3][7][8] This action is thought to be a key component of its efficacy as a smoking cessation aid. By blocking these receptors, bupropion can reduce the reinforcing effects of nicotine and alleviate withdrawal symptoms and cravings.[4] The antagonism is non-competitive, meaning it is not surmounted by increasing concentrations of acetylcholine or nicotine.

Metabolism and Active Metabolites

Bupropion undergoes extensive first-pass metabolism in the liver, resulting in plasma concentrations of its active metabolites that are significantly higher and more sustained than the parent drug.[2]

-

Hydroxybupropion: Formed by the hydroxylation of the tert-butyl group, this is the principal metabolite. This reaction is primarily catalyzed by the cytochrome P450 enzyme CYP2B6 .[2] Plasma concentrations of hydroxybupropion can be 4- to 7-fold higher than bupropion at steady state, with an area under the curve (AUC) approximately 10-fold greater.[2]

-

Threohydrobupropion and Erythrohydrobupropion: These amino-alcohol isomers are formed via the reduction of the carbonyl group. This process is mediated by aldo-keto reductases and 11β-hydroxysteroid dehydrogenase-1.[4]

-

Further Metabolism: These active metabolites can undergo subsequent Phase II metabolism, such as glucuronidation, before being excreted.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters for bupropion and its active metabolites.

Table 1: Pharmacokinetic Properties of Bupropion and Active Metabolites in Humans

| Compound | Tmax (hours) | Cmax (ng/mL) | t½ (hours) | AUC₀-∞ (ng·hr/mL) |

| Bupropion (SR) | ~3.0[2][3] | ~144[3] | ~19-21[2][3] | ~1164[3] |

| Hydroxybupropion | ~6.0[4] | ~430[4] | ~20-22[2][4] | ~15239[4] |

| Threohydrobupropion | N/A | ~5x Bupropion Cmax[2] | ~37[2] | ~2.4x Bupropion AUC[4] |

| Erythrohydrobupropion | N/A | ~1x Bupropion Cmax[2] | ~27-33[2][4] | N/A |

| Data is compiled from single-dose or steady-state studies of immediate-release (IR) or sustained-release (SR) formulations. Cmax and AUC values can vary significantly with formulation and dosing regimen. N/A indicates data not available from the cited sources. |

Table 2: Potency at Dopamine (DAT) and Norepinephrine (NET) Transporters

| Compound | DAT Inhibition IC₅₀ (µM) | NET Inhibition IC₅₀ (µM) |

| Bupropion | 0.305 (rat) | 1.7 - 3.7 (human/rat) |

| Hydroxybupropion | >10 (human) | 1.7 (human) |

| Threohydrobupropion | 47 (rat)[4] | 16 (rat)[4] |

| Erythrohydrobupropion | ~20-50% of Bupropion's potency | ~20-50% of Bupropion's potency |

| IC₅₀ values represent the concentration required to inhibit 50% of transporter activity. Values can vary based on the assay system (e.g., cell type, species). Potency for Erythrohydrobupropion is estimated from in vivo animal models. |

Table 3: Potency as Nicotinic Acetylcholine Receptor (nAChR) Antagonists

| Compound | α4β2 nAChR IC₅₀ (µM) | α3β2 nAChR IC₅₀ (µM) | α7 nAChR IC₅₀ (µM) | α3β4 nAChR IC₅₀ (µM) | Muscle-type nAChR IC₅₀ (µM) |

| Bupropion | 8.0[7] | 1.3[7] | 60[6] | 11[6] | 0.4 - 1.5[6][8] |

| Hydroxybupropion | More potent than Bupropion[8] | N/A | N/A | N/A | N/A |

| Threohydrobupropion | N/A | N/A | N/A | 14[4] | N/A |

| Erythrohydrobupropion | N/A | N/A | N/A | N/A | N/A |

| IC₅₀ values represent the concentration for 50% inhibition of agonist-induced receptor function. N/A indicates data not available from the cited sources. |

Key Experimental Protocols

Protocol: Neurotransmitter Transporter Uptake Inhibition Assay

This protocol describes a common method to determine the potency (IC₅₀) of test compounds at inhibiting dopamine or norepinephrine uptake into cells expressing the respective transporters.

-

Cell Culture:

-

Human Embryonic Kidney (HEK293) cells, stably transfected to express the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET), are cultured in appropriate media (e.g., DMEM with 10% FBS and a selection antibiotic like G418).

-

Cells are seeded into 96-well microplates coated with a substrate like poly-D-lysine and grown to form a confluent monolayer.

-

-

Assay Procedure:

-

On the day of the assay, the growth medium is removed, and cells are washed with a Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

-

Cells are pre-incubated for 10-20 minutes at room temperature or 37°C with various concentrations of the test compound (e.g., bupropion, hydroxybupropion) diluted in KRH buffer. A vehicle control (buffer only) and a positive control inhibitor (e.g., nomifensine for DAT/NET) are included.

-

To initiate the uptake reaction, a solution containing a fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine for DAT or [³H]norepinephrine for NET) is added to each well. Non-specific uptake is determined in the presence of a high concentration of a potent inhibitor (e.g., cocaine or desipramine).

-

The incubation proceeds for a short, defined period (e.g., 5-10 minutes) at the appropriate temperature. The reaction time is kept within the linear range of uptake.

-

-

Termination and Measurement:

-

The uptake reaction is terminated by rapidly aspirating the solution and washing the cells multiple times with ice-cold KRH buffer to remove extracellular radiolabel.

-

A lysis buffer is added to each well to solubilize the cells and release the intracellular radiolabel.

-

The lysate is transferred to scintillation vials, a scintillation cocktail is added, and the radioactivity (in counts per minute, CPM) is measured using a scintillation counter.

-

-

Data Analysis:

-

Specific uptake is calculated by subtracting the non-specific uptake CPM from the total uptake CPM for each condition.

-

The percent inhibition for each test compound concentration is calculated relative to the vehicle control.

-

IC₅₀ values are determined by fitting the concentration-response data to a nonlinear regression model (e.g., log(inhibitor) vs. response -- variable slope).

-

Protocol: In Vivo Microdialysis for Extracellular Neurotransmitter Measurement

This protocol outlines the in vivo microdialysis technique in rodents to measure changes in extracellular dopamine and norepinephrine in a specific brain region (e.g., nucleus accumbens or prefrontal cortex) following systemic administration of bupropion.

-

Surgical Preparation:

-

A rodent (e.g., a male Sprague-Dawley rat) is anesthetized and placed in a stereotaxic frame.

-

A guide cannula is surgically implanted, targeting the brain region of interest, and secured to the skull with dental cement. The animal is allowed to recover for several days.

-

-

Microdialysis Experiment:

-

On the day of the experiment, a microdialysis probe (with a semipermeable membrane of a specific molecular weight cutoff) is inserted into the guide cannula.

-

The probe is perfused at a constant, low flow rate (e.g., 1-2 µL/min) with artificial cerebrospinal fluid (aCSF).

-

After a stabilization period (e.g., 1-2 hours), baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish basal neurotransmitter levels.

-

Bupropion (or vehicle) is administered to the animal (e.g., via intraperitoneal injection).

-

Dialysate samples continue to be collected at the same intervals for several hours post-administration.

-

-

Sample Analysis:

-

The collected dialysate samples are immediately analyzed or stabilized (e.g., by adding an antioxidant and freezing at -80°C).

-

Neurotransmitter concentrations in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED). The system is calibrated with standard solutions of known dopamine and norepinephrine concentrations.

-

-

Data Analysis and Verification:

-

The neurotransmitter concentration in each sample is expressed as a percentage of the average baseline concentration.

-

Statistical analysis is performed to compare the effects of bupropion treatment to the vehicle control group over time.

-

Mandatory Visualizations

Caption: Metabolic pathway of bupropion to its primary active and inactive metabolites.

Caption: Bupropion blocks DAT and NET, increasing synaptic dopamine and norepinephrine.

Caption: Experimental workflow for a cell-based neurotransmitter uptake inhibition assay.

Conclusion

The neuropharmacology of bupropion is complex, with its clinical profile being the composite result of the parent drug and its three major active metabolites. The primary mechanisms of action—norepinephrine and dopamine reuptake inhibition and nicotinic acetylcholine receptor antagonism—are well-established. Quantitative data reveal that the metabolites, particularly hydroxybupropion, are present at much higher concentrations than bupropion itself and contribute significantly to its effects, especially at the norepinephrine transporter. While bupropion is a relatively balanced DAT/NET inhibitor, its metabolic profile in humans may render it functionally more noradrenergic. The antagonism of nAChRs is a key feature underlying its use in smoking cessation. A thorough understanding of this intricate pharmacology is essential for the rational development of novel therapeutics targeting these pathways and for optimizing the clinical use of bupropion.

References

- 1. Noncompetitive functional inhibition at diverse, human nicotinic acetylcholine receptor subtypes by bupropion, phencyclidine, and ibogaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bupropion is a nicotinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Threohydrobupropion - Wikipedia [en.wikipedia.org]

- 4. BioKB - Publication [biokb.lcsb.uni.lu]

- 5. Bupropion | C13H18ClNO | CID 444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Blockade of nicotinic acetylcholine receptor enhances the responsiveness to bupropion in the mouse forced swim test - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Erythrohydrobupropion - Wikipedia [en.wikipedia.org]

- 8. Stereoselective Metabolism of Bupropion to OH-bupropion, Threohydrobupropion, Erythrohydrobupropion, and 4′-OH-bupropion in vitro - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Dance: A Technical Guide to Bupropion's Interaction with Nicotinic Acetylcholine Receptors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the molecular mechanisms underpinning the interaction of bupropion with nicotinic acetylcholine receptors (nAChRs). Bupropion, a widely prescribed antidepressant and smoking cessation aid, exerts a significant portion of its therapeutic effects through its engagement with these critical ion channels. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and signaling pathways that define this interaction, offering a valuable resource for researchers in pharmacology and drug development.

Executive Summary

Bupropion functions as a noncompetitive antagonist at a variety of nAChR subtypes.[1][2][3] Its mechanism of action is multifaceted, involving interaction with the receptor in its resting, open, and desensitized conformational states.[4][5][6] This interaction ultimately leads to an inhibition of ion flow through the channel pore. The primary binding site for bupropion is located within the transmembrane domain of the nAChR, distinct from the acetylcholine binding site.[5][7] This allosteric inhibition is a key feature of its pharmacological profile.

Quantitative Analysis of Bupropion's Interaction with nAChR Subtypes

The affinity and inhibitory potency of bupropion vary across different nAChR subtypes. The following tables summarize the key quantitative data from various studies, providing a comparative overview of bupropion's activity.

Table 1: Inhibitory Potency (IC50) of Bupropion at Various nAChR Subtypes

| nAChR Subtype | Experimental System | Assay Type | IC50 (µM) | Reference |

| α3β2 | Xenopus oocytes | Electrophysiology | 1.3 | [8][9] |

| α4β2 | Xenopus oocytes | Electrophysiology | 8 | [8][9] |

| α7 | Xenopus oocytes | Electrophysiology | 60 | [8] |

| α3β4 | Human clonal cells | 86Rb+ efflux | 11 | [8] |

| Muscle-type (human) | Human clonal cells | 86Rb+ efflux | 1.5 | [8] |

| Adult mouse muscle (α1β1εδ) | HEK-293 cells | Electrophysiology (resting state) | 0.40 ± 0.04 | [4][10] |

| Embryonic muscle (α1β1γδ) | TE671/RD cells | Ca2+ influx (pre-incubation) | 20.5 ± 3.9 | [4] |

| Embryonic muscle (α1β1γδ) | TE671/RD cells | Ca2+ influx (co-injection) | 10.5 ± 2.1 | [4] |

| Torpedo nAChR | Xenopus oocytes | Electrophysiology | 0.34 ± 0.07 | [10] |

Table 2: Binding Affinity (Ki) of Bupropion for Torpedo nAChRs in Different States

| Receptor State | Radioligand | Ki (µM) | Reference |

| Desensitized/CCh-bound | [3H]TCP | 1.2 ± 0.34 | [4][10][11] |

| Resting/α-BTx-bound | [3H]TCP | 3.6 ± 0.46 | [4][10][11] |

| Desensitized/CCh-bound | [3H]imipramine | ~2-fold higher affinity than resting | [4] |

| Resting/α-BTx-bound | [3H]imipramine | Lower affinity than desensitized | [4] |

Signaling Pathways and Mechanism of Action

Bupropion's interaction with nAChRs is not a simple blockade but a state-dependent process. The following diagrams illustrate the proposed mechanisms.

Bupropion exhibits a preference for the desensitized state of the receptor, although it also binds to the resting and open states.[4][10][11] Binding to the resting state impairs subsequent channel opening upon agonist binding.[4][10] When the channel is open, bupropion can enter the pore and accelerate the transition to the desensitized state, effectively shortening the duration of ion conductance.[4]

The following diagram illustrates the signaling cascade leading to the inhibition of neuronal excitation.

References

- 1. Bupropion is a nicotinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Journal of Pediatric Biochemistry / Abstract [thieme-connect.com]

- 3. Noncompetitive functional inhibition at diverse, human nicotinic acetylcholine receptor subtypes by bupropion, phencyclidine, and ibogaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interaction of Bupropion with Muscle-Type Nicotinic Acetylcholine Receptors in Different Conformational States - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scholars.okstate.edu [scholars.okstate.edu]

- 7. scholars.okstate.edu [scholars.okstate.edu]

- 8. Nicotinic Receptor-Based Therapeutics and Candidates for Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Blockade of nicotinic acetylcholine receptor enhances the responsiveness to bupropion in the mouse forced swim test - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bupropion Binds to Two Sites in the Torpedo Nicotinic Acetylcholine Receptor Transmembrane Domain: A Photoaffinity Labeling Study with the Bupropion Analog [125I]-SADU-3-72 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ttuhsc.edu [ttuhsc.edu]

Investigating the off-label uses of bupropion in preclinical models.

A Technical Guide for Researchers and Drug Development Professionals

Bupropion, an aminoketone antidepressant, is clinically approved for the treatment of major depressive disorder and for smoking cessation. Its unique neurochemical profile as a norepinephrine and dopamine reuptake inhibitor (NDRI) and a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs) has prompted extensive preclinical investigation into its therapeutic potential for a range of other conditions.[1][2][3] This technical guide provides an in-depth overview of the preclinical evidence for off-label applications of bupropion, focusing on neuropathic pain, inflammatory bowel disease, and neuroprotection. The guide summarizes key quantitative findings, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Neuropathic Pain

Preclinical studies suggest that bupropion may be effective in mitigating neuropathic pain, a condition often refractory to standard analgesics.[4][5] The analgesic effects are thought to be mediated by the blockade of norepinephrine reuptake, a mechanism shared with other antidepressants used for pain management.[4][6]

Quantitative Data Summary

| Animal Model | Species | Bupropion Dose (mg/kg) | Administration Route | Key Findings | Reference |

| Acetic Acid-Induced Writhing | Mouse | 10, 20, 40 | Intraperitoneal (i.p.) | 40 mg/kg dose significantly reduced abdominal writhes by 43.8%. | [4] |

| Formalin Test | Mouse | 10, 20, 40 | Intraperitoneal (i.p.) | 40 mg/kg dose was effective in suppressing formalin-induced licking behavior. | [4] |

| Hot Plate Test | Mouse | 10, 20, 40 | Intraperitoneal (i.p.) | 40 mg/kg dose showed significant analgesic effects. | [4] |

| Carrageenan-Induced Paw Edema | Rat | 10, 20, 40 | Intraperitoneal (i.p.) | 40 mg/kg dose showed a considerable anti-inflammatory response. | [4] |

Experimental Protocols

Acetic Acid-Induced Writhing Test: This model assesses visceral pain. Male Swiss mice are administered bupropion (10, 20, or 40 mg/kg, i.p.). Thirty minutes later, a 0.6% solution of acetic acid is injected intraperitoneally. The number of abdominal constrictions (writhes) is then counted for a 20-minute period. A reduction in the number of writhes compared to a vehicle-treated control group indicates an analgesic effect.[4]

Formalin Test: This model evaluates both acute and inflammatory pain. Male Swiss mice receive bupropion (10, 20, or 40 mg/kg, i.p.). After 30 minutes, 20 µL of a 2.5% formalin solution is injected into the plantar surface of the right hind paw. The time spent licking the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection), representing neurogenic pain, and the late phase (15-30 minutes post-injection), reflecting inflammatory pain.[4]

Signaling Pathway

Caption: Proposed mechanism of bupropion-induced analgesia.

Inflammatory Bowel Disease (IBD)

Recent preclinical evidence points to the anti-inflammatory properties of bupropion, suggesting its potential utility in treating inflammatory conditions such as Crohn's disease and ulcerative colitis.[7][8] Studies in animal models of colitis have demonstrated that bupropion can ameliorate intestinal inflammation.[7]

Quantitative Data Summary

| Animal Model | Species | Bupropion Dose (mg/kg) | Administration Route | Key Findings | Reference |

| Acetic Acid-Induced Colitis | Rat | 40, 80, 160 | Oral | 160 mg/kg dose significantly reduced macroscopic and microscopic lesions. Decreased expression of TLR4 and NF-κB. Reduced levels of TNF-α and MPO activity. | [7] |

| Lipopolysaccharide (LPS)-Induced Inflammation | Mouse | - | - | Profoundly lowered levels of TNF-α, interferon-gamma, and interleukin-1 beta. Increased levels of the anti-inflammatory cytokine interleukin-10. | [8][9] |

Experimental Protocols

Acetic Acid-Induced Colitis Model: Male Wistar rats are used in this model. Colitis is induced by the intrarectal administration of acetic acid. The study groups include a control, an acetic acid-only group, a dexamethasone-treated group (2 mg/kg), and groups treated with bupropion (40, 80, and 160 mg/kg) administered orally. After the treatment period, colonic tissue is collected for macroscopic and microscopic evaluation of lesions. The expression of Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) is assessed, and levels of tumor necrosis factor-alpha (TNF-α) and myeloperoxidase (MPO) activity are measured.[7]

Signaling Pathway

Caption: Bupropion's anti-inflammatory signaling pathway in colitis.

Neuroprotection

Bupropion has demonstrated neuroprotective effects in preclinical models of cerebral ischemia/reperfusion injury and methamphetamine-induced neurotoxicity.[10][11][12] These effects are attributed to its ability to reduce oxidative stress and inflammation.[10][13]

Quantitative Data Summary

| Animal Model | Species | Bupropion Dose (mg/kg) | Administration Route | Key Findings | Reference |

| Cerebral Ischemia/Reperfusion | Rat | 60, 100 | Intraperitoneal (i.p.) | Improved performance in novel object recognition and grid walking tests. Reduced levels of IL-1β, TNF-α, and IL-6. Upregulated IL-10. Reduced membrane lipid peroxidation. Improved SOD activity. | [10][11] |

| Methamphetamine-Induced Cognitive Impairment | Rat | 20 | Intraperitoneal (i.p.) | Reduced escape latency and traveled distance in the Morris Water Maze. | [12] |

Experimental Protocols

Cerebral Ischemia/Reperfusion Model: Forty male rats are divided into a control group, a cerebral ischemia/reperfusion (I/R) group, and two groups pre-treated with bupropion (60 and 100 mg/kg). One day after the induction of I/R, behavioral tests such as the grid walking test, novel object recognition test, and modified neurological severity score (mNSS) are performed. Brain homogenates are then analyzed for levels of inflammatory cytokines (IL-1β, TNF-α, IL-6, IL-10) and markers of oxidative stress (MDA, CAT, SOD, GSH, NO2-).[10][11]

Methamphetamine-Induced Neurotoxicity Model: Adult male Wistar rats receive methamphetamine (10 mg/kg) for 30 days. Subsequently, different groups are treated with forced exercise, bupropion (20 mg/kg/day), or a combination of both for the following 15 days. Cognitive function is assessed using the Morris Water Maze between days 26 and 30.[12]

Experimental Workflow

Caption: General experimental workflow for neuroprotection studies.

Other Investigated Off-Label Uses

Preclinical research has also explored bupropion's potential in other areas, including:

-

Attention-Deficit/Hyperactivity Disorder (ADHD): Preclinical studies have shown that bupropion has indirect dopaminergic and noradrenergic agonist effects, which may contribute to its efficacy in reducing ADHD symptoms.[14][15]

-

Anxiety: The effects of bupropion on anxiety-like behaviors in animal models are complex and appear to be dose- and age-dependent, with some studies suggesting anxiogenic-like effects, particularly in adolescent animals.[16][17]

-

Substance Abuse: Bupropion has been investigated for its potential to reduce cocaine self-administration in rats.[18] Its mechanism in addiction is thought to involve attenuating withdrawal symptoms and the reinforcing properties of addictive substances.[1][19]

-

Weight Loss: While the precise mechanisms are not fully understood, bupropion is believed to affect appetite regulation and energy metabolism through its action on dopamine and norepinephrine.[20]

Conclusion

The preclinical data presented in this guide highlight the diverse therapeutic potential of bupropion beyond its currently approved indications. The consistent findings in models of neuropathic pain, inflammatory bowel disease, and neuroprotection warrant further investigation and may pave the way for future clinical trials. The detailed methodologies and visualized pathways provided herein offer a valuable resource for researchers and drug development professionals seeking to explore and expand upon these promising avenues of research.

References

- 1. How does bupropion work as a smoking cessation aid? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analgesic and anti-inflammatory activities of bupropion in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. neuropathie.nu [neuropathie.nu]

- 7. Bupropion Ameliorates Acetic Acid-Induced Colitis in Rat: the Involvement of the TLR4/NF-kB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A new chapter opens in anti-inflammatory treatments: the antidepressant bupropion lowers production of tumor necrosis factor-alpha and interferon-gamma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bupropion Showed Neuroprotective Impacts Against Cerebral Ischemia/Reperfusion Injury by Reducing Oxidative Stress and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bupropion Showed Neuroprotective Impacts Against Cerebral Ischemia/Reperfusion Injury by Reducing Oxidative Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuroprotective Effects of Forced Exercise and Bupropion on Chronic Methamphetamine-induced Cognitive Impairment via Modulation of cAMP Response Element-binding Protein/Brain-derived Neurotrophic Factor Signaling Pathway, Oxidative Stress, and Inflammatory Biomarkers in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. brieflands.com [brieflands.com]

- 14. psychiatryonline.org [psychiatryonline.org]

- 15. psychiatryonline.org [psychiatryonline.org]

- 16. Bupropion effects on aggressiveness and anxiety in OF1 male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Bupropion induced changes in exploratory and anxiety-like behaviour in NMRI male mice depends on the age - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Systemic bupropion treatment reduces long-access cocaine self-administration in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Behavioural and pharmacological mechanisms of bupropion's anti-smoking effects: recent preclinical and clinical insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. joinmochi.com [joinmochi.com]

The Modulatory Role of Bupropion on Inflammatory Mediators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bupropion, a norepinephrine-dopamine reuptake inhibitor primarily utilized for the treatment of depression and for smoking cessation, has demonstrated significant immunomodulatory properties. A growing body of preclinical and clinical evidence indicates that bupropion can modulate the production and release of key inflammatory mediators, suggesting its potential therapeutic application in inflammatory and autoimmune conditions. This technical guide provides an in-depth review of the current understanding of bupropion's impact on inflammatory cytokines and its underlying molecular mechanisms. We present a comprehensive summary of quantitative data, detailed experimental methodologies from key studies, and visual representations of the involved signaling pathways to serve as a valuable resource for researchers in the field.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases. Cytokines, a broad category of small proteins, are pivotal in orchestrating the inflammatory cascade. Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) can exacerbate disease pathology, while anti-inflammatory cytokines like interleukin-10 (IL-10) play a crucial role in resolving inflammation.[1] The antidepressant bupropion has been observed to influence the levels of these critical mediators, suggesting a direct link between its pharmacological action and the immune system.[2][3] This guide explores the multifaceted role of bupropion in modulating these inflammatory pathways.

Quantitative Effects of Bupropion on Inflammatory Cytokines

Numerous studies have quantified the impact of bupropion on the production of various pro- and anti-inflammatory cytokines. The data from these studies are summarized below to provide a comparative overview of its effects across different experimental models.

Table 1: Effect of Bupropion on Pro-Inflammatory Cytokine Levels

| Cytokine | Experimental Model | Bupropion Concentration/Dose | Observed Effect | Significance (p-value) | Reference |

| TNF-α | LPS-stimulated human PBMCs | 50 µM, 100 µM | Reduced protein levels | <0.0001 | [4] |

| LPS-induced inflammation in mice | Not specified | Profoundly lowered levels | Not specified | [3] | |

| Ovariectomized rats | Not specified | Decreased serum levels | <0.01 | [5] | |

| Patients with Major Depressive Disorder | 150 mg/day for 12 weeks | Significantly reduced serum levels | <0.05 | [6] | |

| IL-1β | LPS-stimulated human PBMCs | 50 µM, 100 µM | Reduced protein levels | <0.0001 | [4] |

| LPS-induced inflammation in mice | Not specified | Lowered levels | Not specified | [3] | |

| Cerebral I/R rats | 100 mg/kg | Reduced levels | P = 0.021 (compared to 60 mg/kg) | [7] | |

| Patients with Major Depressive Disorder | 150 mg/day for 4 weeks | Significantly increased levels | P = 0.011 | [8] | |

| IL-6 | LPS-stimulated macrophages | Increasing concentrations | Reduced production levels | Not specified | [9] |

| Cerebral I/R rats | 100 mg/kg | Reduced levels | <0.0001 | [7] | |

| Ovariectomized rats | Not specified | Decreased serum levels | <0.01 | [5] | |

| IL-17 | LPS-stimulated human PBMCs | 50 µM, 100 µM | Reduced protein levels | <0.05 | [4] |

LPS: Lipopolysaccharide; PBMC: Peripheral Blood Mononuclear Cells; I/R: Ischemia/Reperfusion

Table 2: Effect of Bupropion on Anti-Inflammatory Cytokine Levels

| Cytokine | Experimental Model | Bupropion Concentration/Dose | Observed Effect | Significance (p-value) | Reference |

| IL-10 | LPS-stimulated human PBMCs | 50 µM, 100 µM | Increased concentration and gene expression | <0.0001 | [4] |

| LPS-induced inflammation in mice | Not specified | Increased levels | Not specified | [3] | |

| Cerebral I/R rats | 100 mg/kg | Upregulation | P = 0.021 (compared to 60 mg/kg) | [7] | |

| IL-4 | Patients with Major Depressive Disorder | 150 mg/day for 4 weeks | Significantly increased levels | P = 0.019 | [8] |

| IL-5 | Patients with Major Depressive Disorder | 150 mg/day for 4 weeks | Significantly increased levels | P = 0.019 | [8] |

Key Signaling Pathways Modulated by Bupropion

Bupropion exerts its anti-inflammatory effects through the modulation of several key intracellular signaling pathways. The primary mechanisms identified involve the increase of intracellular cyclic adenosine monophosphate (cAMP) and the modulation of the p38 mitogen-activated protein kinase (MAPK) pathway.

cAMP-Dependent Pathway

Bupropion's ability to inhibit the reuptake of norepinephrine and dopamine leads to increased signaling at β-adrenergic and D1 dopaminergic receptors.[3][10] Activation of these G-protein coupled receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. Elevated cAMP has been shown to inhibit the synthesis of TNF-α.[3][11]

Figure 1: Bupropion's cAMP-mediated inhibition of TNF-α synthesis.

p38 MAPK Pathway

Studies have shown that bupropion's anti-inflammatory action on activated macrophages is partially dependent on the p38 MAPK pathway.[9] The phosphorylation of p38 is a critical step in the production of several pro-inflammatory cytokines. Bupropion appears to modulate this pathway, although the precise mechanism of interaction is still under investigation.

Figure 2: Bupropion's modulation of the p38 MAPK pathway.

TLR and JAK/STAT Pathways

Recent research suggests a more complex role for bupropion, indicating that it may also have pro-inflammatory effects at the transcriptional level by increasing the gene expression of Toll-like receptors (TLR2, TLR4) and components of the JAK/STAT pathway (JAK2, STAT3).[4][12] This suggests a dual regulatory role where bupropion may suppress inflammatory protein production while priming certain inflammatory signaling pathways at the genetic level.

Figure 3: Dual effects of bupropion on inflammatory gene and protein expression.

Detailed Experimental Protocols

To facilitate the replication and further investigation of bupropion's immunomodulatory effects, this section provides detailed methodologies for key experiments cited in the literature.

In Vitro LPS-Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is a composite based on methodologies described for studying the effects of bupropion on cytokine production in human immune cells.[4][12]

Objective: To assess the effect of bupropion on pro- and anti-inflammatory cytokine production by LPS-stimulated human PBMCs.

Materials:

-

Ficoll-Paque PLUS

-

Roswell Park Memorial Institute (RPMI) 1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

Bupropion hydrochloride

-

96-well cell culture plates

-

ELISA or Multiplex Bead-Based Assay kits for TNF-α, IL-1β, IL-6, IL-10, etc.

Procedure:

-

PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Resuspend the isolated PBMCs in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^6 cells/mL.

-

Bupropion Treatment: Treat the cells with varying concentrations of bupropion (e.g., 10 µM, 50 µM, 100 µM) for 1 hour prior to stimulation. Include a vehicle control (medium only).

-

LPS Stimulation: Stimulate the cells with LPS at a final concentration of 1 µg/mL.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

Supernatant Collection: Centrifuge the plate and collect the cell-free supernatants.

-

Cytokine Analysis: Measure the concentrations of cytokines in the supernatants using ELISA or a multiplex bead-based assay according to the manufacturer's instructions.

Figure 4: Experimental workflow for in vitro PBMC stimulation.

In Vivo Carrageenan-Induced Paw Edema in Rats

This protocol is adapted from studies evaluating the anti-inflammatory effects of compounds in a classic model of acute inflammation.[11][13]

Objective: To determine the anti-inflammatory effect of bupropion on carrageenan-induced paw edema in rats.

Materials:

-

Male Wistar or Sprague-Dawley rats (180-220 g)

-

Carrageenan (1% w/v in saline)

-

Bupropion hydrochloride (e.g., 10, 20, 40 mg/kg)

-

Positive control: Indomethacin (10 mg/kg)

-

Vehicle control: Normal saline

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.

-

Grouping: Divide the animals into control and treatment groups.

-

Drug Administration: Administer bupropion, indomethacin, or saline intraperitoneally (i.p.) 30 minutes before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer immediately before carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the control group.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the role of bupropion as a modulator of inflammatory mediators. Its ability to suppress the production of key pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, while promoting the release of the anti-inflammatory cytokine IL-10, highlights its potential for therapeutic applications beyond its current indications. The elucidation of its mechanisms of action, primarily through the cAMP and p38 MAPK pathways, provides a solid foundation for further research.

However, the seemingly contradictory findings regarding its pro-inflammatory effects at the transcriptional level warrant further investigation. Future studies should aim to dissect the temporal and cell-type-specific effects of bupropion on inflammatory signaling to better understand its net impact on the immune system. Additionally, well-controlled clinical trials are necessary to translate these preclinical findings into effective treatments for inflammatory and autoimmune diseases. This guide serves as a comprehensive resource to aid in the design and execution of such future investigations.

References

- 1. inotiv.com [inotiv.com]

- 2. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. Bupropion monotherapy alters neurotrophic and inflammatory markers in patients of major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A new chapter opens in anti-inflammatory treatments: the antidepressant bupropion lowers production of tumor necrosis factor-alpha and interferon-gamma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bead Based Multiplex Assay for Analysis of Tear Cytokine Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Revisiting bupropion anti-inflammatory action: involvement of the TLR2/TLR4 and JAK2/STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

Bupropion for Stimulant Use Disorder: A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Stimulant use disorder (SUD), encompassing addiction to substances such as cocaine and amphetamine-type stimulants, remains a significant public health challenge with no FDA-approved pharmacotherapies.[1] Bupropion, a norepinephrine-dopamine reuptake inhibitor (NDRI), has emerged as a promising candidate for treating SUD.[2] Its mechanism of action, which involves modulating the same neurotransmitter systems affected by stimulants, suggests a potential to alleviate withdrawal symptoms and reduce craving.[3] This technical guide provides an in-depth analysis of the current evidence for bupropion's efficacy in treating SUD, detailed experimental protocols from key clinical trials, and an exploration of the underlying neurobiological signaling pathways. The information is intended for researchers, scientists, and drug development professionals to inform future research and therapeutic development in this critical area.

Introduction: The Rationale for Bupropion in Stimulant Use Disorder